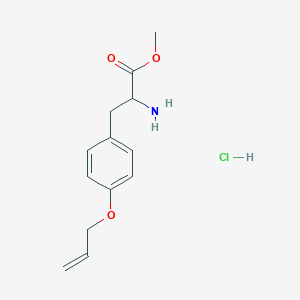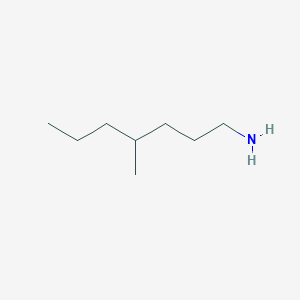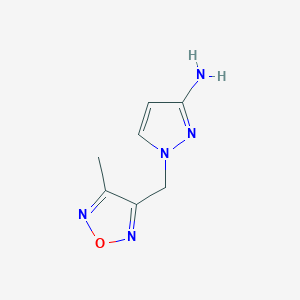
5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde: is a heterocyclic compound that contains both pyrimidine and pyridine rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde typically involves the formation of the pyrimidine and pyridine rings followed by their fusion. One common method involves the condensation of 2-aminopyrimidine with 2-pyridinecarboxaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrimidine or pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed:
Oxidation: 5-(2-Pyrimidinyl)-2-pyridinecarboxylic acid.
Reduction: 5-(2-Pyrimidinyl)-2-pyridinemethanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of both pyrimidine and pyridine rings allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Wirkmechanismus
The mechanism of action of 5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects . The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the aldehyde group.
2-(Pyrimidin-2-yl)pyridine: Similar structure but with different ring fusion.
5-(Pyridin-2-yl)pyrimidine: Similar structure but with different substitution pattern.
Uniqueness: 5-(2-Pyrimidinyl)-2-pyridinecarboxaldehyde is unique due to the presence of both pyrimidine and pyridine rings fused with an aldehyde group. This unique structure allows for diverse chemical reactivity and potential biological activities that are not observed in its analogs .
Eigenschaften
Molekularformel |
C10H7N3O |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
5-pyrimidin-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-9-3-2-8(6-13-9)10-11-4-1-5-12-10/h1-7H |
InChI-Schlüssel |
LWUGMDQQZGJZHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=CN=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)



![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)

![2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide](/img/structure/B13640560.png)

![3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B13640576.png)
